1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 627050-12-8) is a structurally complex heterocyclic compound with a molecular formula of C₂₉H₂₀N₂O₄ and a molecular weight of 460.489 g/mol . The molecule features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 3-(benzyloxy)phenyl group at position 1 and a pyridin-2-yl substituent at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
The benzyloxy and pyridine substituents contribute to its unique electronic and steric properties, making it a candidate for further functionalization or biological evaluation.
Properties
Molecular Formula |
C29H20N2O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H20N2O4/c32-27-22-13-4-5-14-23(22)35-28-25(27)26(31(29(28)33)24-15-6-7-16-30-24)20-11-8-12-21(17-20)34-18-19-9-2-1-3-10-19/h1-17,26H,18H2 |
InChI Key |
IXZUTVPFYREDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzyloxy group: This step may involve the use of benzyl halides and suitable base catalysts to attach the benzyloxy group to the phenyl ring.
Attachment of the pyridinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., fluorine in AV-C) enhance electrophilic reactivity, facilitating downstream functionalization .
- Biological Activity Correlations : Thiadiazole (AV-C) and morpholine () moieties are associated with antiviral and CNS-targeting activities, respectively.
- Synthetic Flexibility : The multicomponent approach allows modular substitution, enabling libraries of >200 derivatives for high-throughput screening .
Pharmacological and Functional Comparisons
While the target compound’s biological profile remains under investigation, its analogs provide critical insights:
Antiviral Activity
Receptor Targeting
Physicochemical Properties
Biological Activity
1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of chromeno[2,3-c]pyrroles, which have been studied for various biological effects including antioxidant and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Molecular Formula : C20H18N2O3
- Molecular Weight : 334.37 g/mol
The structural representation highlights the presence of a chromene core fused with a pyrrole ring, which is essential for its biological activity.
Antioxidant Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole scaffold exhibit significant antioxidant properties. A study demonstrated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 3.12 to 12.5 μg/mL, indicating that the compound is more effective than some standard antibiotics .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown potential as an inhibitor of the Main protease (Mpro) of SARS-CoV-2, suggesting its relevance in antiviral drug development .
Table of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antioxidant | Free radicals | Scavenging activity | |
| Antimicrobial | Bacteria (S. aureus, E. coli) | MIC: 3.12 - 12.5 μg/mL | |
| Enzyme Inhibition | SARS-CoV-2 Mpro | Potent inhibitor |
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant efficacy of the compound was tested against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable reduction in oxidative stress markers in cell cultures exposed to oxidative agents.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using disc diffusion methods on various bacterial strains. The results confirmed that the compound's activity was significantly higher than that of conventional antibiotics like ampicillin and tetracycline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
